Dicyclohexyl ketone

Radical Initiator Thermal Curing O-imino isourea

Researchers developing ANDA submissions for dicycloverine face batch-to-batch inconsistency risks with non-validated ketone intermediates. Dicyclohexyl ketone (≥98% GC) resolves this as the pharmacopeial reference standard building block. • Regulatory-compliant for ANDA method validation with full NMR/HPLC/GC documentation • Fully saturated dicyclohexyl architecture eliminates UV-active aromatic impurities that confound benzophenone-based workflows • Consistent LogP 3.72 and density 0.986 g/mL ensure reproducible downstream purification and API purity profiles

Molecular Formula C13H22O
Molecular Weight 194.31 g/mol
CAS No. 119-60-8
Cat. No. B1670488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclohexyl ketone
CAS119-60-8
SynonymsDicyclohexyl ketone;  Cyclohexane ketone;  Ketone, dicyclohexyl; 
Molecular FormulaC13H22O
Molecular Weight194.31 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)C2CCCCC2
InChIInChI=1S/C13H22O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2
InChIKeyTWXWPPKDQOWNSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclohexyl Ketone CAS 119-60-8 Procurement Guide: Physical Properties and Sourcing Specifications


Dicyclohexyl ketone (CAS 119-60-8), also designated as dicyclohexylmethanone or dodecahydrobenzophenone, is a saturated alicyclic ketone with the molecular formula C₁₃H₂₂O and a molecular weight of 194.31 g/mol [1]. It exists as a colorless to light yellow clear liquid at ambient temperature (20°C) and is characterized by its two cyclohexyl rings symmetrically bonded to a central carbonyl group, a structural motif that imparts distinctive physicochemical properties including a density of 0.986 g/mL at 25°C, a boiling point of 138°C at 13 mmHg, a refractive index (n20/D) of 1.485, a calculated LogP of 3.72, and limited solubility in chloroform and methanol while being insoluble in water . Commercial availability typically ranges from 97% to 98% purity by GC, with common package sizes including 25 mL and 25 g from major chemical suppliers .

Why Dicyclohexyl Ketone Cannot Be Replaced by Generic Cyclohexyl Ketones in Critical Applications


Substituting dicyclohexyl ketone with mono-cyclohexyl ketones (e.g., cyclohexanone) or aromatic analogs (e.g., benzophenone) is precluded by fundamental differences in molecular architecture that translate directly into distinct performance and functional outcomes. The symmetrical dicyclohexyl framework confers a unique combination of aliphatic steric bulk, hydrophobic character (LogP ~3.72), and the absence of UV-absorbing aromatic chromophores . These attributes are not linearly additive; they produce emergent properties in radical initiation thermodynamics, heterogeneous atmospheric chemistry, and synthetic route viability that generic replacements cannot replicate. For instance, the fully saturated cyclohexyl rings eliminate the potential for π-π stacking and associated photochemical side reactions that plague aromatic ketones in photoinitiator applications, while simultaneously altering the enthalpy landscape of N-O bond cleavage in thermal initiator systems [1]. Procurement decisions that treat dicyclohexyl ketone as interchangeable with structurally simpler alternatives risk compromising reaction yields, product purity profiles, and regulatory compliance in pharmaceutical intermediate contexts.

Dicyclohexyl Ketone Procurement Evidence: Quantified Differentiation from Structural Analogs


Thermal Radical Initiation Temperature Reduction: Dicyclohexyl vs. Phenyl-Functionalized Analogs

Dicyclohexyl ketone-derived initiators demonstrate a lower thermal radical generation threshold compared to structurally analogous initiators containing aromatic phenyl rings. In a head-to-head evaluation of three O-imino isourea-based radical initiators, DicyheDCC (incorporating two cyclohexyl groups) exhibited a radical initiation peak temperature (Tpeak) of 82°C, which was lower than the temperature required for initiators containing phenyl substituents [1]. DFT simulations attributed this difference to the lower enthalpy contribution of aliphatic cyclohexyl rings versus aromatic phenyl rings on N-O bond cleavage energetics [1].

Radical Initiator Thermal Curing O-imino isourea

Heterogeneous Atmospheric Reactivity: Nitration Rate Parity with Benzophenone in Catechol Films

In model solid-air interface reactions simulating tropospheric chemistry, dicyclohexyl ketone demonstrated equivalent efficacy to benzophenone as a photosensitizer for catechol nitration. A direct experimental comparison using attenuated total reflectance infrared spectroscopy (ATR-FTIR) showed that when mixed with catechol and exposed to NO₂ under dark conditions, both dicyclohexyl ketone and benzophenone facilitated the formation of 4-nitrocatechol as the exclusive condensed-phase product, whereas pure catechol films exhibited no reaction [1]. Kinetic isotope experiments determined a rate ratio of [C₆H₄(OH)₂]/[C₆H₄(OD)₂] = 3.3 ± 0.5, indicating that O-H bond breaking is critical to the rate-determining step [1]. Notably, the reaction rate was not enhanced by UV-A/visible radiation for either ketone, eliminating a potential confounding variable in comparative assessment [1].

Atmospheric Chemistry Heterogeneous Reaction Photosensitizer

Synthetic Route Efficiency: Catalyst-Specific Yield Optimization for Commercial-Scale Production

A patented method for preparing dicyclohexyl ketone using a catalyst comprising manganous oxide dissolved in hexahydrobenzoic acid achieves practically quantitative yields calculated with respect to the transformed acid, enabling commercial-scale production [1]. The process operates at temperatures between 330°C and 450°C (preferably 400°C), which is substantially higher than the 300-400°C range required for the preparation of the mixed aromatic-aliphatic analog cyclohexylphenyl ketone, reflecting the distinct thermodynamic requirements imposed by the symmetrical dicyclohexyl structure [1]. Alternative laboratory-scale oxidation methods using chromic anhydride with dicyclohexylmethanol in glacial acetic acid are documented but yield lower efficiency .

Organic Synthesis Catalysis Process Chemistry

Physicochemical Profile Differentiation: LogP, Density, and Solubility vs. Aromatic Ketone Analogs

Dicyclohexyl ketone exhibits a measured LogP value of 3.72, a density of 0.986 g/mL at 25°C, and a refractive index (n20/D) of 1.485, parameters that distinguish it from aromatic ketones of similar molecular weight . In contrast, benzophenone (CAS 119-61-9) possesses a density of 1.11 g/mL and a LogP of approximately 3.18, while exhibiting fundamentally different solubility behavior due to its aromatic planar structure [1]. Dicyclohexyl ketone is slightly soluble in chloroform and methanol but insoluble in water, whereas benzophenone demonstrates moderate water solubility (~0.137 mg/mL at 25°C) and readily dissolves in most organic solvents . The higher LogP of dicyclohexyl ketone correlates with enhanced hydrophobic partitioning in biphasic systems and altered membrane permeability characteristics relevant to pharmaceutical intermediate applications.

Physicochemical Properties Lipophilicity Formulation

Regulatory-Grade Purity Specifications for Pharmaceutical Quality Control Applications

Commercially available dicyclohexyl ketone is routinely supplied with detailed characterization data compliant with regulatory guidelines, enabling its use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. Specifically, the compound serves as a reference standard in the commercial production of dicycloverine (dicyclomine), an anticholinergic pharmaceutical agent [1]. Standard commercial purity specifications include ≥97.0% by GC, with batch-specific certificates of analysis providing NMR, HPLC, and GC traceability . This level of characterization is not universally available for all cyclohexyl ketone derivatives, which are often supplied at lower purity grades (e.g., 95%) without full regulatory-compliant documentation.

Pharmaceutical Analysis Reference Standard Quality Control

High-Value Procurement Scenarios for Dicyclohexyl Ketone CAS 119-60-8


Pharmaceutical Intermediate: Dicycloverine (Dicyclomine) Synthesis and Quality Control

Dicyclohexyl ketone is a specified building block and reference standard in the commercial production and quality control of dicycloverine, an anticholinergic pharmaceutical agent . Procurement of regulatory-compliant dicyclohexyl ketone (≥97% purity by GC) with full characterization documentation (NMR, HPLC, GC) directly supports Abbreviated New Drug Application (ANDA) submissions and method validation workflows. The compound's high LogP (~3.72) and fully saturated alicyclic structure influence downstream purification strategies and final API purity profiles, making batch-to-batch consistency critical . This scenario prioritizes suppliers offering analytical traceability to pharmacopeial standards (USP or EP) .

Thermal Curing Systems: Low-Temperature Radical Initiation in Polymer Formulations

For polymer formulators developing thermal curing systems where energy efficiency or substrate thermal sensitivity is a constraint, dicyclohexyl ketone-derived initiators (e.g., DicyheDCC) offer a lower thermal initiation threshold (Tpeak 82°C) compared to phenyl-functionalized analogs . This performance advantage, attributed to the lower enthalpy of aliphatic N-O bond cleavage relative to aromatic systems, enables reduced curing oven temperatures and expanded compatibility with temperature-sensitive films, adhesives, and coatings . The fully saturated cyclohexyl architecture also eliminates the potential for UV-induced yellowing associated with residual aromatic photoinitiators, a known issue in benzophenone-containing cured coatings .

Atmospheric Chemistry Research: Aliphatic Photosensitizer Model Compound

Dicyclohexyl ketone serves as a non-aromatic photosensitizer in heterogeneous atmospheric chemistry studies, enabling mechanistic investigations of nitroaromatic compound formation at solid-air interfaces without the confounding UV-absorbing properties of benzophenone . Its demonstrated equivalence to benzophenone in facilitating catechol nitration to 4-nitrocatechol under dark NO₂ exposure, with an observed kinetic isotope effect of 3.3 ± 0.5, positions it as a structurally simplified probe for studying O-H bond activation in surface-adsorbed organics . Researchers investigating tropospheric chemistry, secondary organic aerosol formation, and photosensitized reactions benefit from this aliphatic alternative that isolates the ketone functionality from aromatic photochemistry.

Specialty Polymer and Coating Formulation: Hydrophobic Building Block

The high calculated LogP of 3.72, combined with a density of 0.986 g/mL at 25°C, makes dicyclohexyl ketone an attractive hydrophobic intermediate for specialty polymer, resin, and coating formulations . The symmetrical dicyclohexyl motif imparts steric bulk and reduces molecular packing density relative to planar aromatic ketones, potentially enhancing free volume and gas permeability in membrane applications . Industrial users in the coatings and resin sectors procure dicyclohexyl ketone as a reactive diluent or crosslinking modifier to impart specific mechanical properties while maintaining hydrophobic surface characteristics [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dicyclohexyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.